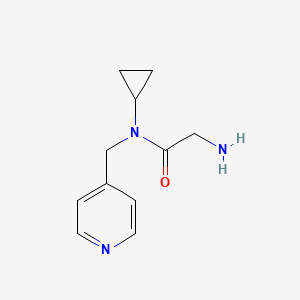

2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide

Description

2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide is a synthetic acetamide derivative featuring a cyclopropyl group and a pyridin-4-ylmethyl substituent on the nitrogen atom. Its molecular structure combines a strained cyclopropane ring, known for enhancing metabolic stability and modulating lipophilicity in drug design, with a pyridine moiety that contributes to hydrogen bonding and aromatic interactions .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-7-11(15)14(10-1-2-10)8-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNHFMDKJITFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=NC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetamide under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations:

The 4-fluoro-benzyl group in (S)-2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-3-methyl-butyramide increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Backbone Modifications: Replacement of the acetamide group with a butyramide chain and a methyl branch in the (S)-configured compound introduces steric hindrance, which could influence stereoselective interactions with biological targets . The carboxylic acid terminus in [(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid may enable salt formation, improving crystallinity for structural studies (e.g., via SHELX programs ).

Solubility and Stability: The hydroxyl group in 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide enhances hydrophilicity, contrasting with the more hydrophobic pyridin-4-ylmethyl group in the target compound .

Biological Activity

Overview

2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a pyridine moiety. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of approximately 219.27 g/mol. This compound has been studied for its biological activities, particularly in the context of cancer therapy and as a modulator of various signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein kinases involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases critical for cancer progression, potentially leading to therapeutic applications in oncology. The presence of the pyridine ring enhances its interaction with biological targets, allowing it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity and specificity.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the activity of specific kinases at micromolar concentrations, suggesting a favorable therapeutic index for further development. The compound's unique structure may provide distinct biological interactions that are not observed in other similar compounds, potentially leading to novel therapeutic applications in cancer treatment.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, indicating that this class of compounds may possess broad-spectrum antimicrobial effects. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table summarizes some related compounds and their structural features, which may influence their biological properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-acetamide | Isoquinoline instead of pyridine | Potentially different biological activity profile |

| 2-Amino-N-(pyridin-3-ylmethyl)-acetamide | Different substitution on the pyridine ring | May exhibit distinct pharmacokinetic properties |

| N-Cyclopropyl-N-(pyridin-4-yl)-acetamide | Lacks amino group but retains similar core structure | Potentially reduced reactivity compared to amine |

The uniqueness of this compound lies in its specific combination of cyclopropane and pyridine functionalities, which may provide distinct biological interactions not observed in other similar compounds.

Inhibitory Effects on Protein Kinases

In a study focused on the inhibitory effects of various compounds on protein kinases, this compound was shown to effectively inhibit specific kinases involved in cancer signaling pathways. The results indicated that at concentrations ranging from 1 to 10 µM, the compound significantly reduced kinase activity, leading to decreased cell proliferation in cancer cell lines.

Antimicrobial Efficacy Testing

Another case study evaluated the antimicrobial efficacy of related compounds against common bacterial strains. While direct testing on this compound is limited, derivatives within the same class exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against strains such as E. faecalis and K. pneumoniae, suggesting potential for further exploration into this compound's antimicrobial capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.